![molecular formula C12H11FN4O3 B4321732 N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4321732.png)
N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound features a fluorobenzyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Fluorobenzylation: Finally, the acetamide intermediate is reacted with 2-fluorobenzyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 2-(4-nitro-1H-pyrazol-1-yl)acetic acid and 2-fluorobenzylamine.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study the interaction of small molecules with biological macromolecules.
Materials Science: Explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-fluorobenzyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure with an amino group instead of a nitro group.
N-(2-fluorobenzyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both a fluorobenzyl group and a nitro-substituted pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c13-11-4-2-1-3-9(11)5-14-12(18)8-16-7-10(6-15-16)17(19)20/h1-4,6-7H,5,8H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWLEYZSWRCQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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